molecular formula C13H13NO3 B13742660 E-2-methyl-4-phthalimidobut-2-enol

E-2-methyl-4-phthalimidobut-2-enol

Cat. No.: B13742660
M. Wt: 231.25 g/mol
InChI Key: IWLNOTCPWIIWIY-RMKNXTFCSA-N
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Description

E-2-methyl-4-phthalimidobut-2-enol: is an organic compound characterized by its unique structure, which includes a phthalimide group and an enol functional group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of E-2-methyl-4-phthalimidobut-2-enol typically involves the reaction of a phthalimide derivative with an appropriate aldehyde or ketone under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the carbonyl compound, followed by protonation to yield the enol form.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: E-2-methyl-4-phthalimidobut-2-enol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.

    Substitution: The enol group can participate in substitution reactions, particularly with halogens or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives.

Scientific Research Applications

E-2-methyl-4-phthalimidobut-2-enol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of E-2-methyl-4-phthalimidobut-2-enol involves its ability to form enolate intermediates, which can participate in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used. For example, in biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.

Comparison with Similar Compounds

    E-2-methyl-4-phthalimidobut-2-enoate: This ester derivative shares a similar structure but differs in its reactivity and applications.

    2-methyl-4-phthalimidobut-2-enone: This ketone derivative has different chemical properties and reactivity.

Uniqueness: E-2-methyl-4-phthalimidobut-2-enol is unique due to its enol functional group, which imparts distinct reactivity compared to its ester and ketone counterparts. This makes it valuable in specific synthetic applications where enol intermediates are required.

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

2-[(E)-4-hydroxy-3-methylbut-2-enyl]isoindole-1,3-dione

InChI

InChI=1S/C13H13NO3/c1-9(8-15)6-7-14-12(16)10-4-2-3-5-11(10)13(14)17/h2-6,15H,7-8H2,1H3/b9-6+

InChI Key

IWLNOTCPWIIWIY-RMKNXTFCSA-N

Isomeric SMILES

C/C(=C\CN1C(=O)C2=CC=CC=C2C1=O)/CO

Canonical SMILES

CC(=CCN1C(=O)C2=CC=CC=C2C1=O)CO

Origin of Product

United States

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